Arcapillin
Overview
Description
Arcapillin is a flavonoid compound isolated from the plant Artemisia capillaris. It is known for its inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B, making it a compound of interest in the treatment of diabetes and other metabolic disorders . The chemical structure of this compound is characterized by the presence of hydroxy groups at positions 2’, 4’, and 5, and methoxy groups at positions 5’, 6, and 7 on the flavone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arcapillin can be synthesized through various chemical reactions involving the flavone backbone. One common method involves the methylation of hydroxyflavones using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Artemisia capillaris using solvents like methanol or ethanol. The plant material is subjected to repeated column chromatography to isolate this compound along with other flavonoids . The purified compound is then crystallized to achieve high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Arcapillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydroflavones.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of quinones and other oxidized flavonoids.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavonoids with different functional groups.
Scientific Research Applications
Arcapillin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Industry: Used in the development of pharmaceuticals and nutraceuticals targeting metabolic diseases.
Mechanism of Action
Arcapillin exerts its effects primarily through the inhibition of α-glucosidase and protein tyrosine phosphatase 1B. By inhibiting α-glucosidase, this compound reduces the breakdown of carbohydrates into glucose, thereby lowering blood glucose levels . Inhibition of protein tyrosine phosphatase 1B enhances insulin signaling, improving glucose uptake and metabolism . These mechanisms make this compound a promising compound for managing diabetes and related conditions.
Comparison with Similar Compounds
Quercetin: Another flavonoid with antioxidant and enzyme inhibitory properties.
Isorhamnetin: Similar in structure to arcapillin, with additional methylation.
Scopoletin: A coumarin compound with similar enzyme inhibitory activities.
Uniqueness of this compound: this compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its potent inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B . This structural uniqueness enhances its potential as a therapeutic agent compared to other flavonoids.
Properties
IUPAC Name |
2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWKTABKAJGBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003170 | |
Record name | 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83162-82-7 | |
Record name | Arcapillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83162-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arcapillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083162827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARCAPILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53LT52TKY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.